molecular formula C4ClF7O B1329309 Heptafluorobutyryl chloride CAS No. 375-16-6

Heptafluorobutyryl chloride

Cat. No.: B1329309
CAS No.: 375-16-6
M. Wt: 232.48 g/mol
InChI Key: WFELVFKXQJYPSL-UHFFFAOYSA-N
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Preparation Methods

Heptafluorobutyryl chloride can be synthesized through various methods. One common synthetic route involves the reaction of heptafluorobutyric acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

CF3CF2CF2COOH+SOCl2CF3CF2CF2COCl+SO2+HCl\text{CF}_3\text{CF}_2\text{CF}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{CF}_3\text{CF}_2\text{CF}_2\text{COCl} + \text{SO}_2 + \text{HCl} CF3​CF2​CF2​COOH+SOCl2​→CF3​CF2​CF2​COCl+SO2​+HCl

This method yields this compound along with sulfur dioxide and hydrogen chloride as by-products .

Industrial production methods typically involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Heptafluorobutyryl chloride undergoes various types of chemical reactions, including:

    It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding heptafluorobutyryl derivatives. For example:

    Substitution Reactions: CF3CF2CF2COCl+RNH2CF3CF2CF2CONHR+HCl\text{CF}_3\text{CF}_2\text{CF}_2\text{COCl} + \text{RNH}_2 \rightarrow \text{CF}_3\text{CF}_2\text{CF}_2\text{CONHR} + \text{HCl} CF3​CF2​CF2​COCl+RNH2​→CF3​CF2​CF2​CONHR+HCl

    In the presence of water, this compound hydrolyzes to form heptafluorobutyric acid and hydrochloric acid:

    Hydrolysis: CF3CF2CF2COCl+H2OCF3CF2CF2COOH+HCl\text{CF}_3\text{CF}_2\text{CF}_2\text{COCl} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{CF}_2\text{CF}_2\text{COOH} + \text{HCl} CF3​CF2​CF2​COCl+H2​O→CF3​CF2​CF2​COOH+HCl

Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed are heptafluorobutyryl derivatives and heptafluorobutyric acid .

Scientific Research Applications

Heptafluorobutyryl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which heptafluorobutyryl chloride exerts its effects is primarily through its reactivity as an acylating agent. It reacts with nucleophiles to form stable heptafluorobutyryl derivatives. The molecular targets and pathways involved include nucleophilic sites on various organic molecules, leading to the formation of acylated products .

Comparison with Similar Compounds

Heptafluorobutyryl chloride is unique among similar compounds due to its high reactivity and the stability of its derivatives. Similar compounds include:

This compound stands out due to its balance of reactivity and stability, making it a versatile reagent in various chemical processes.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFELVFKXQJYPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059915
Record name Heptafluorobutyryl Chloride
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Molecular Weight

232.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-16-6
Record name Heptafluorobutyryl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375-16-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro-
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Record name Heptafluorobutyryl Chloride
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Record name Heptafluorobutyryl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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